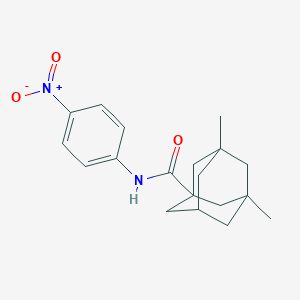![molecular formula C16H15N5OS B5214478 N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various pharmaceutical drugs due to their wide range of biological activities .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
- MTA belongs to a class of energetic heterocycles, including tetrazoles. These compounds have greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts. As a result, MTA is promising for synthesizing novel bis-tetrazole acetamides, which can find applications in propellants, explosives, and pyrotechnics .
- MTA derivatives have shown potential as therapeutic agents. Molecular docking studies revealed strong interactions between MTA derivatives and proteins such as caspase-3, NF-KAPPA-B, and TP53. These interactions suggest MTA’s anti-cancer potential and its role in modulating cellular pathways .
- Dilute 1 H -tetrazole in acetonitrile is commonly used for DNA synthesis. The acidic nature of tetrazoles, including MTA, allows them to participate in bioconjugation reactions and form aliphatic and aromatic heterocyclic compounds .
- Theoretical studies of MTA’s oxygen balance and nitrogen percentage indicate its suitability as an energetic material. Researchers explore its use in propellant formulations and other energy-related applications .
- MTA derivatives can be synthesized using eco-friendly approaches, such as water as a solvent, moderate conditions, and easy extraction. These derivatives play a role in click chemistry reactions and may contribute to drug discovery .
- Indole derivatives, including MTA, have diverse biological applications. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. MTA analogues could potentially serve as IAA mimics or modulators .
Energetic Materials and Propellants
Medicinal Chemistry
DNA Synthesis and Biochemistry
Materials Science and Energetic Compounds
Click Chemistry and Drug Discovery
Plant Hormone Analogues
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-20(13-8-4-2-5-9-13)15(22)12-23-16-17-18-19-21(16)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWGXIFTNYPKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)
![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)

![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)
![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)